molecular formula C26H30N4O4S B11317575 N-[3'-acetyl-1-(2-butoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-1-(2-butoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B11317575
M. Wt: 494.6 g/mol
InChI Key: CXUMBJSXYLZFIL-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound featuring a spiro[indole-thiadiazole] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is efficient, yielding high purity products with minimal by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-1-[(2-BUTOXYPHENYL)METHYL]-5,7-DIMETHYL-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects .

Properties

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[(2-butoxyphenyl)methyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C26H30N4O4S/c1-6-7-12-34-22-11-9-8-10-20(22)15-29-23-17(3)13-16(2)14-21(23)26(24(29)33)30(19(5)32)28-25(35-26)27-18(4)31/h8-11,13-14H,6-7,12,15H2,1-5H3,(H,27,28,31)

InChI Key

CXUMBJSXYLZFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C)C

Origin of Product

United States

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